molecular formula C18H17FN4OS B12004738 5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 577982-16-2

5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12004738
CAS No.: 577982-16-2
M. Wt: 356.4 g/mol
InChI Key: AAKVBSBUAPZSCC-UDWIEESQSA-N
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Description

5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: FPTT , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthesis of FPTT involves several steps. One common approach is the condensation of 2-fluorobenzaldehyde with 4-propoxybenzylamine to form an imine intermediate. Subsequent cyclization with thiosemicarbazide yields the 1,2,4-triazole ring. Finally, the thiol group is introduced to obtain FPTT.

Reaction Conditions:

    Iminization: 2-fluorobenzaldehyde reacts with 4-propoxybenzylamine in a solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., HCl).

    Cyclization: The imine intermediate undergoes cyclization with thiosemicarbazide in a basic medium (e.g., NaOH).

    Thiolation: The final step involves introducing the thiol group (e.g., using Lawesson’s reagent).

Industrial Production: While FPTT is not yet produced on an industrial scale, research efforts continue to optimize its synthesis for practical applications.

Chemical Reactions Analysis

FPTT participates in various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring may yield different derivatives.

    Substitution: The fluorine atom can be substituted with other groups. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Chemistry:

  • FPTT serves as a versatile building block for designing novel ligands and catalysts.
  • Its unique structure makes it valuable in medicinal chemistry.
Biology and Medicine:
  • FPTT exhibits promising antimicrobial and antifungal properties.
  • Researchers explore its potential as an anticancer agent due to its interaction with specific cellular targets.
Industry:
  • FPTT derivatives could find applications in materials science, such as organic electronics or sensors.

Mechanism of Action

The exact mechanism of FPTT’s effects depends on its specific application. It likely interacts with cellular proteins, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

FPTT stands out due to its fluorine substitution and triazole-thiol moiety. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., thiols, thioethers).

Properties

CAS No.

577982-16-2

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17FN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+

InChI Key

AAKVBSBUAPZSCC-UDWIEESQSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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